molecular formula C23H21F3N2O4S B6085893 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6085893
M. Wt: 478.5 g/mol
InChI Key: ZWJZMYMFAJPDGI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-2-32-20-13-11-19(12-14-20)28(33(30,31)21-9-4-3-5-10-21)16-22(29)27-18-8-6-7-17(15-18)23(24,25)26/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJZMYMFAJPDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.

    Preparation of the ethoxyaniline derivative: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base.

    Coupling reaction: The benzenesulfonyl chloride is then reacted with the ethoxyaniline derivative to form the benzenesulfonyl-ethoxyaniline intermediate.

    Final coupling: The benzenesulfonyl-ethoxyaniline intermediate is then reacted with 3-(trifluoromethyl)phenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethoxyanilino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the trifluoromethyl group distinguishes it from other sulfonamides, enhancing its stability and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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